1,1'-Peroxybis[2-(propan-2-yl)benzene]
Description
The compound 1,1'-Peroxybis[2-(propan-2-yl)benzene] is a diaryl peroxide characterized by two benzene rings substituted with isopropyl groups at the ortho positions, linked by a peroxide (-O-O-) functional group. Such peroxides are typically employed as initiators in polymerization reactions or as cross-linking agents due to their thermal instability and radical-generating properties.
Properties
CAS No. |
27137-90-2 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-propan-2-yl-2-(2-propan-2-ylphenyl)peroxybenzene |
InChI |
InChI=1S/C18H22O2/c1-13(2)15-9-5-7-11-17(15)19-20-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
InChI Key |
NWGUOJPIIWLZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OOC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Peroxybis[2-(propan-2-yl)benzene] typically involves the reaction of 2-(propan-2-yl)phenol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes a coupling reaction to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of 1,1’-Peroxybis[2-(propan-2-yl)benzene] is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1’-Peroxybis[2-(propan-2-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions to form corresponding alcohols and ketones.
Reduction: The compound can be reduced to form 2-(propan-2-yl)phenol and other related compounds.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2-(propan-2-yl)benzene-1,4-diol and 2-(propan-2-yl)benzene-1,4-dione.
Reduction: 2-(propan-2-yl)phenol.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1,1’-Peroxybis[2-(propan-2-yl)benzene] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Peroxybis[2-(propan-2-yl)benzene] involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to oxidative stress and cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct data on 1,1'-Peroxybis[2-(propan-2-yl)benzene]; however, comparisons can be inferred from structurally related compounds:
Functional Group Comparison: Peroxide vs. Ether/Alcohol Derivatives
1,1'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol) (CAS 116-37-0, from ):
- Structure : Contains ether (-O-) and alcohol (-OH) groups instead of peroxide linkages.
- Reactivity : Ethers and alcohols are more stable than peroxides, making this compound less reactive under thermal or photolytic conditions.
- Applications : Used in laboratory research (e.g., as a linker or intermediate) rather than as a radical initiator .
- 4-Isopropenylphenol (from ): Structure: Features a single benzene ring with an isopropenyl (-C(CH₂)=CH₂) group. Reactivity: Undergoes oxidation or polymerization but lacks the peroxide bridge required for radical initiation. Occurrence: A common degradation byproduct of BPA in ozonation and photocatalytic processes .
Degradation Pathways and Byproducts
Diaryl peroxides like 1,1'-Peroxybis[2-(propan-2-yl)benzene] are prone to homolytic cleavage, generating aryloxy radicals. This contrasts with ozonation byproducts of BPA (e.g., 4-benzoquinone, cis-butenedioic acid), which arise from electrophilic aromatic ring cleavage rather than peroxide decomposition .
Data Table: Key Properties of Compared Compounds
| Compound Name | Functional Group | Reactivity Profile | Primary Applications | Stability |
|---|---|---|---|---|
| 1,1'-Peroxybis[2-(propan-2-yl)benzene] | Peroxide (-O-O-) | Radical initiation, polymerization | Polymer chemistry, cross-linking | Thermally unstable |
| 1,1'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol) | Ether (-O-), Alcohol (-OH) | Low reactivity, hydrogen bonding | Laboratory research, intermediates | High |
| 4-Isopropenylphenol | Isopropenyl (-C(CH₂)=CH₂) | Oxidation, polymerization | Degradation byproduct | Moderate |
Research Findings and Limitations
- Thermal Stability : Diaryl peroxides like 1,1'-Peroxybis[2-(propan-2-yl)benzene] are less stable than ether or alcohol derivatives, decomposing at lower temperatures to release reactive radicals .
- Synthetic Utility: The peroxide’s ability to initiate radical chain reactions distinguishes it from non-peroxide analogs, which are more suited for non-reactive applications .
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